molecular formula C20H18BrNO3 B15025562 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide

Cat. No.: B15025562
M. Wt: 400.3 g/mol
InChI Key: RRQXJZLOOBAOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide is a synthetic organic compound characterized by the presence of a bromobenzoyl group attached to a benzofuran ring, which is further linked to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in THF.

Major Products Formed

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to inhibit enzymes such as cyclooxygenase (COX) and other key proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates the prostaglandin synthesis pathway by inhibiting COX enzymes, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide stands out due to its unique structural combination of a bromobenzoyl group, benzofuran ring, and pentanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide

InChI

InChI=1S/C20H18BrNO3/c1-2-3-8-17(23)22-18-15-6-4-5-7-16(15)25-20(18)19(24)13-9-11-14(21)12-10-13/h4-7,9-12H,2-3,8H2,1H3,(H,22,23)

InChI Key

RRQXJZLOOBAOMS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.